molecular formula C12H15N3 B2844011 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1573547-06-4

3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No. B2844011
CAS RN: 1573547-06-4
M. Wt: 201.273
InChI Key: ZWUAEBJIQVCSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline” is a derivative of 3,5-Dimethylpyrazole, an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .

Scientific Research Applications

Crystallographic Studies and Molecular Structure

A study by Lingaraju et al. (2016) focused on the crystallographic analysis of a related pyrazole derivative, providing insight into the structural properties and intermolecular interactions of such compounds, which are crucial for their applications in material science and molecular engineering (Lingaraju et al., 2016).

Corrosion Inhibition

Research by Wang et al. (2006) and Chadli et al. (2020) explored the potential of bipyrazolic-type organic compounds as corrosion inhibitors. These studies demonstrated how structural variations in pyrazole derivatives can influence their efficiency in protecting metals from corrosion, a key consideration for their use in industrial applications (Wang et al., 2006); (Chadli et al., 2020).

Electroluminescence and Photophysical Properties

A study on tetradentate bis-cyclometalated platinum complexes, including a pyrazole derivative similar to the compound of interest, examined their photophysical properties and potential applications in electroluminescence. These findings could inform the design of new materials for organic light-emitting diodes (OLEDs) and other photonic devices (Vezzu et al., 2010).

Anticancer Activity

Bouabdallah et al. (2006) evaluated the cytotoxic properties of pyrazole derivatives, including structures akin to the compound , against tumor cell lines. Their findings contribute to the understanding of the potential therapeutic applications of these compounds in cancer treatment (Bouabdallah et al., 2006).

Synthesis and Chemical Reactivity

Research by Wang et al. (2011) and Saeed et al. (2009) detailed the synthesis of pyrazole derivatives and their reactivity. These studies offer valuable insights into the chemical properties and potential applications of such compounds in synthetic chemistry and material science (Wang et al., 2011); (Saeed et al., 2009).

Future Directions

The future directions for “3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline” and similar compounds could involve further developments in catalytic processes relating to catecholase activity . Additionally, these compounds could be used in various applications including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a medicine, and an antibiotic agent .

properties

IUPAC Name

3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-12(9(2)15-14-8)7-10-4-3-5-11(13)6-10/h3-6H,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUAEBJIQVCSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.